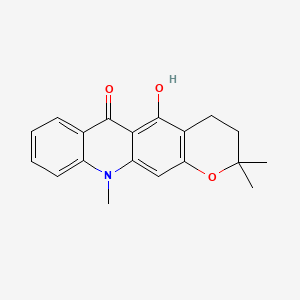

3,4-Dihydroisonoracronycine

Description

Structure

3D Structure

Properties

CAS No. |

50868-43-4 |

|---|---|

Molecular Formula |

C19H19NO3 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

5-hydroxy-2,2,11-trimethyl-3,4-dihydropyrano[3,2-b]acridin-6-one |

InChI |

InChI=1S/C19H19NO3/c1-19(2)9-8-12-15(23-19)10-14-16(18(12)22)17(21)11-6-4-5-7-13(11)20(14)3/h4-7,10,22H,8-9H2,1-3H3 |

InChI Key |

SZWNSXCRIFJLPP-UHFFFAOYSA-N |

SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=CC=CC=C4N3C)C |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=CC=CC=C4N3C)C |

Other CAS No. |

50868-43-4 |

Synonyms |

3,4-dihydroisonoracronycine |

Origin of Product |

United States |

Chemical Synthesis and Rearrangement Studies of the 3,4 Dihydroisonoracronycine Core

Mechanistic Investigations of the Dihydronoracronycine to 3,4-Dihydroisonoracronycine Rearrangement

The transformation of dihydronoracronycine to this compound is not a straightforward process and has been the subject of detailed mechanistic studies to understand the underlying reaction pathways. acs.org

Differentiation Between Intermolecular and Intramolecular Reaction Pathways

A key question in the rearrangement of dihydronoracronycine is whether the reaction proceeds through an intermolecular or intramolecular pathway. An intermolecular reaction involves the interaction of two or more molecules, whereas an intramolecular reaction occurs within a single molecule. quora.comreddit.comkhanacademy.org Crossover experiments are a classic method to distinguish between these two pathways.

Elucidation of Reaction Intermediates and Transition States

The identification of reaction intermediates is crucial for understanding the step-by-step mechanism of a chemical transformation. nih.govyoutube.com These transient species are often highly reactive and short-lived, making their isolation and characterization challenging. nih.gov

In the acid-catalyzed rearrangement of dihydronoracronycine, the reaction proceeds through several key intermediates. The process is initiated by the protonation of the chromene ring, leading to the formation of a carbocation. This carbocation can then undergo cleavage to release a prenyl group, which can subsequently re-attach to the acridone (B373769) core at a different position, ultimately leading to the rearranged product, this compound. The elucidation of these intermediates is often supported by spectroscopic analysis and by trapping experiments, where the intermediates are captured by other reagents to form stable, characterizable products.

Deuterium-Labeling Studies for Atom Tracking

To gain deeper insight into the rearrangement mechanism, deuterium-labeling studies have been employed. researchgate.netbiorxiv.orgbiorxiv.org This technique involves replacing specific hydrogen atoms in the starting material with deuterium (B1214612), a heavier isotope of hydrogen. By tracking the position of the deuterium atoms in the product, chemists can deduce the specific bonds that are broken and formed during the reaction.

In the study of the dihydronoracronycine rearrangement, deuterium was incorporated at several key positions, including C3, C12, and the geminal methyl groups of the resulting this compound. acs.org This observation provided strong evidence for the proposed intermolecular mechanism, as it indicated that the prenyl group detaches from the original molecule and can then be re-protonated by the acidic medium before reattaching to the acridone nucleus.

Influence of Structural Features on Rearrangement Dynamics (e.g., Chromene Geminal Methyl Groups)

The structural features of the starting material can have a profound impact on the course of a reaction. In the dihydronoracronycine rearrangement, the geminal methyl groups on the chromene ring play a critical role. acs.org

It has been observed that the rearrangement does not occur when the bisnor derivative (lacking the geminal methyl groups) is subjected to the same reaction conditions. acs.org This suggests that the geminal methyl groups are essential for the rearrangement to take place. Their presence likely stabilizes the carbocation intermediate formed upon protonation and cleavage of the chromene ring, thereby facilitating the subsequent steps of the rearrangement.

Total Synthesis Strategies for the this compound Scaffold

The total synthesis of complex natural products and their analogues is a cornerstone of organic chemistry, providing access to these compounds for further study and confirming their proposed structures. mdpi.com

Multi-Step Synthetic Sequences and Key Retrosynthetic Disconnections

The synthesis of the this compound scaffold involves a multi-step sequence that relies on strategic bond-forming reactions. A common retrosynthetic approach involves disconnecting the molecule at key points to simplify it into more readily available starting materials.

Development of Novel Reaction Methodologies

The quest for efficient and novel synthetic routes to dihydroquinoline and dihydroisoquinoline scaffolds, which form the core of this compound, is an active area of chemical research. These methodologies often focus on improving yields, enhancing stereoselectivity, and utilizing readily available starting materials.

Recent advancements include the use of metal- and additive-free photoredox cyclization of N-arylacrylamides to produce dihydroquinolinones in good yields. organic-chemistry.org Another innovative approach involves a tandem annulation process promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) for the synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles. organic-chemistry.org This reaction proceeds through the formation of a stable and reactive phenonium ion intermediate. organic-chemistry.org

Iron(III) chloride has emerged as an environmentally friendly and inexpensive catalyst for the intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehydes or acetophenones, yielding various functionalized 1,2-dihydroquinolines. rsc.org This method is applicable to a broad range of substrates and produces good to excellent yields. rsc.org Furthermore, this methodology can be extended to a one-pot synthesis of 3-acyl quinolines. rsc.org

Researchers have also developed a microwave-assisted, one-pot, three-component reaction for synthesizing dihydroquinoline derivatives using silver triflate as a catalyst. This method involves the reaction of embelin (B1684587), anilines, and aromatic aldehydes, proceeding through a Knoevenagel adduct, nucleophilic addition, and subsequent electrocyclic ring closure. nih.gov

The development of end-to-end automated synthesis platforms represents a significant leap in synthetic methodology. These systems can perform synthesis, work-up, purification, and post-purification with minimal human intervention, as demonstrated with Negishi coupling to create C(sp3)-enriched drug-like molecules.

Synthesis of this compound Analogues and Related Dihydroquinolines

The synthesis of analogs of this compound and related dihydroquinolines is crucial for exploring structure-activity relationships and discovering new therapeutic agents. A variety of synthetic strategies have been employed to access these important heterocyclic scaffolds.

One notable approach involves the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration to yield 3,4-diaryl-5,7-dimethoxy-1,2-dihydroquinolines. nih.gov Subsequent reduction can then furnish the corresponding tetrahydroquinoline derivatives. nih.gov

Another versatile method is the heteroannelation of 3,4-dihydroisoquinoline (B110456) with 3-acylthiotetronic acids to produce novel 8-aza-16-thiasteroid analogues, specifically benzo[a]thieno[f]quinolizines. rsc.org Additionally, functionalized dihydroquinolines can be efficiently synthesized via an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehyde (B42025) or acetophenone (B1666503) derivatives. rsc.org

The synthesis of dihydroquinoline embelin derivatives has been achieved through a three-component reaction of embelin, anilines, and aromatic aldehydes catalyzed by silver triflate. nih.gov This reaction proceeds through the formation of a Knoevenagel adduct, followed by nucleophilic addition and an electrocyclic ring closure. nih.gov

Furthermore, 3-substituted thiazolo[2,3-α]tetrahydroisoquinolines have been synthesized through the addition reaction of 3,4-dihydroisoquinolines with γ-mercapto-α,β-unsaturated methyl esters or amides, providing good yields and significant diastereomeric ratios. nih.gov

Cyclization Reactions for Dihydroisoquinoline Formation (e.g., Bischler-Napieralski, Pictet-Spengler)

Classical cyclization reactions such as the Bischler-Napieralski and Pictet-Spengler reactions remain fundamental in the synthesis of dihydroisoquinoline frameworks. Microwave-assisted versions of these reactions have been developed to efficiently produce libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.org

The Bischler-Napieralski reaction, a powerful tool for forming the dihydroisoquinoline ring system, has seen several modifications to improve its efficiency and substrate scope. One such improvement involves the use of trifluoromethanesulfonic anhydride (Tf2O) with 2-chloropyridine (B119429) for the mild cyclodehydration of amides, leading to 3,4-dihydroisoquinolines in high yields. nih.gov Another modified procedure utilizes oxalyl chloride and ferric chloride to convert the amide group into an N-acyliminium intermediate, thus preventing the retro-Ritter reaction and affording good yields of 3,4-dihydroisoquinolines. organic-chemistry.org

Recent research has also demonstrated a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles promoted by Tf2O, which proceeds through a tandem annulation mechanism involving a phenonium ion intermediate. organic-chemistry.org Additionally, a simple and efficient synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been developed based on a directed ortho-lithiation reaction. mdpi.com

The Pictet-Spengler reaction is another key method for constructing the tetrahydroisoquinoline core, which can be a precursor to dihydroisoquinolines.

Stereoselective Approaches to Chiral 3,4-Dihydro Derivatives

The development of stereoselective methods for the synthesis of chiral 3,4-dihydro derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

One successful approach is the asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones, facilitated by a bifunctional squaramide-based organocatalyst. researchgate.net This method allows for the creation of chiral 3,4-dihydroquinolin-2-ones with complex structures, including chiral tetrasubstituted carbon stereocenters, in good yields and with high enantioselectivity. researchgate.net

Another strategy involves a palladium-catalyzed decarboxylative [4+2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids, utilizing a P-chiral monophosphorus ligand (BI-DIME). This reaction provides structurally diverse 3,4-dihydroquinolin-2-ones bearing two contiguous stereogenic centers with very good stereoselectivities.

An asymmetric three-component nucleophilic addition/dearomative [4+2] cycloaddition/isomerization cascade reaction has been developed using chiral N,N'-dioxide/metal complexes. chinesechemsoc.org This reaction involves transient dipoles generated from N-heteroarenes and allenoates with methyleneindolinones. chinesechemsoc.org

Furthermore, a stereoselective intramolecular 1,3-dipolar nitrone cycloaddition has been utilized for the synthesis of substituted chromanes, a related heterocyclic system. acs.org The stereoselectivity of this reaction is controlled by the choice of Lewis acid and the coordination to a chiral auxiliary. acs.org Quinine/squaramide-based bifunctional organocatalysts have also been employed in domino-type Michael addition reactions to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr

The table below summarizes some of the key stereoselective approaches:

| Reaction Type | Catalyst/Reagent | Key Features |

| Asymmetric [4+2]-Cyclization | Bifunctional squaramide-based organocatalyst | Forms chiral 3,4-dihydroquinolin-2-ones with tetrasubstituted carbon stereocenters. researchgate.net |

| Palladium-Catalyzed Decarboxylative [4+2]-Cycloaddition | Pd-catalyst with BI-DIME ligand | Creates 3,4-dihydroquinolin-2-ones with two contiguous stereogenic centers. |

| Asymmetric Three-Component Cascade Reaction | Chiral N,N'-dioxide/metal complexes | Involves a dearomative [4+2] cycloaddition. chinesechemsoc.org |

| Intramolecular 1,3-Dipolar Nitrone Cycloaddition | Lewis acids with a chiral auxiliary | Stereoselectivity is controlled by the choice of Lewis acid. acs.org |

| Domino-Type Michael Addition | Quinine/squaramide-based organocatalysts | Synthesizes chiral dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr |

Synthesis of Dihydropyrimidinone Derivatives

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with structural similarities to the core of some this compound analogs. The Biginelli reaction is the most common method for their synthesis, involving a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govresearchgate.net

Numerous modifications to the classical Biginelli reaction have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. For instance, a highly efficient, solvent-free approach uses a chitosan-silica sulfate (B86663) nano hybrid as a recyclable, heterogeneous catalyst. researchgate.net Another green method utilizes phosphate (B84403) fertilizers like mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple super phosphate (TSP) as catalysts in ethanol (B145695), achieving excellent yields in very short reaction times. dergipark.org.tr

The scope of the Biginelli reaction has been expanded by using various components. For example, curcumin (B1669340) has been used as the β-dicarbonyl component to produce curcumin-based dihydropyrimidinones. nih.gov Solvent-free grindstone chemistry, using cupric chloride and hydrochloric acid, has also been employed for the synthesis of DHPMs. nih.gov

The synthesis of novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates has been achieved through a microwave-assisted three-component Biginelli reaction of β-ketophosphonates, aldehydes, and urea derivatives. researchgate.net Furthermore, tricyclic 3,4-dihydropyrimidine-2-thione derivatives have been synthesized via a Biginelli reaction between indane-1,3-dione, thiourea, and substituted benzaldehydes. nih.gov

The following table highlights different catalytic systems used in the synthesis of dihydropyrimidinones:

| Catalyst | Reaction Conditions | Advantages |

| Chitosan-silica sulfate nano hybrid | Solvent-free | Green, reusable catalyst, good to excellent yields. researchgate.net |

| Phosphate fertilizers (MAP, DAP, TSP) | Ethanol, short reaction times | Green, efficient, excellent yields. dergipark.org.tr |

| Cupric chloride and conc. HCl | Solvent-free, grindstone chemistry | Rapid, efficient, inexpensive. nih.gov |

| Bismuth (III) sulfate trihydrate | Solvent-free | Good performance, simplicity, short reaction times. researchgate.net |

| [EMIM]AlCl4 | Grinding, ethanol | Eco-friendly solvent, short reaction time, moderate to high yields. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound and Analogues

The application of green chemistry principles is increasingly important in the synthesis of complex molecules like this compound and its analogs to minimize environmental impact and enhance safety. sigmaaldrich.comrsc.org

Prevention of Waste: One of the primary goals of green chemistry is to prevent waste generation rather than treating it after it has been created. sigmaaldrich.com This can be achieved by designing synthetic routes with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the Biginelli condensation for dihydropyrimidinone synthesis are inherently atom-economical as they are multi-component reactions where most of the atoms from the starting materials are incorporated into the product. dergipark.org.tr

Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little or no toxicity. wordpress.com The use of non-toxic, biodegradable catalysts like chitosamine hydrochloride in the synthesis of dihydropyrimidinone derivatives is a prime example. nih.gov Similarly, employing environmentally benign solvents like ethanol or performing reactions under solvent-free conditions aligns with this principle. dergipark.org.tr

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com Solvent-free methods, such as grindstone chemistry for the synthesis of dihydropyrimidinones, exemplify this principle. nih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. sigmaaldrich.com Microwave-assisted synthesis and reactions conducted at room temperature contribute to energy efficiency. nih.gov The use of highly efficient catalysts that allow for shorter reaction times also reduces energy consumption. dergipark.org.tr

Use of Renewable Feedstocks: Whenever practicable, renewable raw materials should be used. sigmaaldrich.com The use of chitosan, derived from chitin, as a support for a catalyst is an example of utilizing a renewable feedstock. researchgate.net

Reduce Derivatives: Unnecessary derivatization, such as the use of blocking groups, should be minimized or avoided as it requires additional reagents and can generate waste. sigmaaldrich.com One-pot, multi-component reactions are advantageous in this regard as they often avoid the need for protection and deprotection steps. researchgate.netdergipark.org.tr

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can often be recycled and reused. sigmaaldrich.com The use of recyclable heterogeneous catalysts, such as a chitosan-silica sulfate nano hybrid, is a key green chemistry strategy. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3,4 Dihydroisonoracronycine Derivatives

Rational Design and Combinatorial Synthesis of Libraries of 3,4-Dihydroisonoracronycine Analogues

The rational design of this compound analogues often involves modifying specific positions on the core scaffold to probe interactions with biological targets. This approach, coupled with combinatorial chemistry, allows for the rapid generation of diverse libraries of compounds. For instance, the synthesis of a series of dihydroartemisinin (B1670584) derivatives was undertaken to evaluate their anti-proliferation activity against cancer cells, leading to the discovery of potent conjugates. nih.gov This highlights a common strategy in medicinal chemistry where a known active scaffold is systematically modified.

The design process is often guided by the need to improve properties like metabolic stability or to explore new binding interactions. For example, the introduction of a fluorine atom can significantly alter the conformational preferences of a molecule, a technique that has been exploited in the design of various functional molecules, including pharmaceuticals. beilstein-journals.org The synthesis of novel 3,4-dihydropyrimidine derivatives through multi-component reactions is another example of efficiently creating a library of compounds for biological evaluation. nih.gov

These synthetic efforts are not random but are based on hypotheses about which structural features are crucial for activity. The goal is to generate a set of molecules that systematically explore the chemical space around the parent compound, providing a solid basis for SAR studies.

Elucidation of Pharmacophoric Requirements for Specific Biological Interactions

A pharmacophore is the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target. nih.gov Elucidating these requirements is a key step in understanding the SAR of this compound derivatives. This process involves identifying the essential functional groups and their spatial relationships that are critical for biological activity.

Studies on various classes of compounds have demonstrated the importance of identifying pharmacophoric features. For example, in a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives, the presence of an aryl or heteroaryl fragment attached to a linker was found to be a requirement for anti-tumor activity. researchgate.net Similarly, for quinoline-3-carboxamides, the quinoline (B57606) nitrogen is crucial for binding to the hinge region of kinases. mdpi.com

The identification of a pharmacophore model helps in designing new molecules with a higher probability of being active. It moves the drug discovery process from random screening to a more directed and rational approach.

Computational Approaches in SAR and QSAR Modeling

Computational methods have become indispensable tools in modern drug discovery, providing insights that can guide the synthesis and evaluation of new compounds. nih.gov These approaches are particularly valuable in the context of SAR and QSAR studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how ligands like this compound derivatives might interact with their biological targets at an atomic level. For instance, docking studies on quinoline-3-carboxamide (B1254982) derivatives helped in understanding their selectivity towards certain kinases. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. By simulating the movement of atoms over time, MD can reveal the stability of the docked pose and identify key interactions that are maintained throughout the simulation. mdpi.comtubitak.gov.tr This was demonstrated in a study of 3,4-dihydropyrimidine derivatives, where MD simulations helped to predict the binding affinity and stability of different enantiomers to their target enzyme. nih.gov

The combination of docking and MD simulations offers a powerful approach to visualize and analyze the binding of small molecules to their protein targets, providing crucial information for the rational design of new inhibitors. nih.gov

Table 1: Examples of Molecular Docking and Dynamics Simulation Applications

| Compound Class | Target | Key Findings from Docking/MD |

| Quinoline-3-carboxamides | DDR Kinases | Highlighted selectivity towards ATM kinase and stability of interactions. mdpi.com |

| 3,4-Dihydropyrimidines | Eg5 and AKT1 | Predicted significant interactions with key active site residues and differential stability of enantiomers. nih.gov |

| 1,2,3-Triazole derivatives | Acetylcholinesterase | Revealed promising conformation dynamics for newly designed molecules. tubitak.gov.tr |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods correlate the 3D properties of molecules (steric, electrostatic, hydrophobic fields) with their biological activity. Such models have been successfully used to guide the design of more potent inhibitors for various targets. tubitak.gov.trnih.gov

A crucial aspect of QSAR modeling is the proper selection of training and test sets to ensure the model's predictive power. nih.gov Rational approaches based on chemical diversity are often employed for this purpose. nih.gov The ultimate aim of these predictive models is to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. nih.gov

Table 2: Key Parameters in 3D-QSAR Modeling

| Parameter | Description |

| q² | A measure of the internal predictive ability of the model (cross-validated R²). |

| R²pred | A measure of the external predictive ability of the model on a test set. |

| CoMFA | Comparative Molecular Field Analysis; uses steric and electrostatic fields. nih.gov |

| CoMSIA | Comparative Molecular Similarity Indices Analysis; includes hydrophobic, hydrogen bond donor, and acceptor fields in addition to steric and electrostatic fields. nih.gov |

Mechanistic Investigations of Biological Activities of 3,4 Dihydroisonoracronycine and Analogues

Enzyme Inhibition and Receptor Interaction Studies

The biological activities of 3,4-Dihydroisonoracronycine and its analogues, particularly those based on the acridine (B1665455) and acridone (B373769) scaffolds, have been the subject of various mechanistic investigations. These studies explore their potential as inhibitors of key enzymes and their interactions with biological receptors.

Cholinesterase Inhibitory Activity (Acetylcholinesterase, Butyrylcholinesterase)

Analogues of acronycine, specifically those with an acridine/acridone core, have been identified as effective inhibitors of cholinesterases, enzymes critical in the regulation of cholinergic neurotransmission. rsc.org The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease (AD), as it increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain. rsc.orgalzheimerswa.org.au Acridine derivatives are a class of compounds known to be effective as cholinesterase inhibitors. rsc.org

Several studies have synthesized and evaluated acridone analogues for this activity. For instance, a series of triazole derivatives of acridone were tested for their in vitro inhibition of both AChE and BChE. rsc.org Within this series, the compound 44g , which features a 4-chloro substituted benzyl (B1604629) group, demonstrated the most potent inhibitory activity against AChE. rsc.org Conversely, derivatives with strong electron-withdrawing nitro groups, such as 44e and 44j , showed diminished activity. rsc.org

In another study, acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids were synthesized. rsc.org Several of these compounds exhibited an inhibitory effect on AChE, with 47b being the most active among them. rsc.org This compound contains an unsubstituted acridone ring and a 4-methoxyphenyl-1,2,4-oxadiazole moiety. rsc.org The research also noted that tetrahydroaminoacridine acts as a better reversible inhibitor of BuChE compared to AChE. nih.gov

The table below summarizes the inhibitory concentrations (IC₅₀) for selected acridone analogues against cholinesterase enzymes.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 44g (Acridone-triazole derivative) | Acetylcholinesterase (AChE) | 7.31 | rsc.org |

| 47b (Acridone-oxadiazole-triazole derivative) | Acetylcholinesterase (AChE) | 11.55-77.79 (range for active compounds) | rsc.org |

| Propargyl harmine (B1663883) derivative (6) | Acetylcholinesterase (AChE) | 1.9 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

These findings highlight that specific structural modifications on the acridone scaffold are crucial for potent cholinesterase inhibition.

D-Amino Acid Oxidase Inhibitory Activity

D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids. nih.govwikipedia.org This enzyme plays a role in various physiological processes, including the regulation of D-serine levels in the brain, which is a co-agonist of the NMDA receptor. nih.govuniprot.org Consequently, DAAO inhibitors are being investigated as potential therapeutics for conditions like schizophrenia. clinicaltrials.govnih.gov Despite the extensive research into DAAO inhibitors, a thorough review of scientific literature did not yield specific data on the inhibitory activity of this compound or its close acronycine analogues against D-Amino Acid Oxidase.

Effects on Riboflavin (B1680620) Biosynthesis Enzymes (e.g., 3,4-Dihydroxy-2-butanone-4-phosphate synthase)

The riboflavin (vitamin B2) biosynthesis pathway, which is present in bacteria, fungi, and plants but absent in animals, is considered a potential target for the development of novel anti-infective agents. frontiersin.orgnih.gov The pathway involves several key enzymes, including 3,4-dihydroxy-2-butanone-4-phosphate synthase, which catalyzes a mechanistically complex step. nih.govnih.gov This enzyme converts D-ribulose 5-phosphate into L-3,4-dihydroxy-2-butanone 4-phosphate. nih.gov A comprehensive search of available scientific literature found no studies detailing the effects of this compound or its acronycine-based analogues on enzymes within the riboflavin biosynthesis pathway.

Investigation of Receptor Binding and Antagonist/Agonist Profiles

The primary mechanism of action reported for many acronycine analogues relates to their anti-tumor properties, which involves direct interaction with DNA rather than binding to classical cell-surface or nuclear receptors. researchgate.netopenmedicinalchemistryjournal.com The unique planar structure of the acridine/acridone core allows these molecules to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. openmedicinalchemistryjournal.comnih.gov This interaction can disrupt DNA replication and inhibit enzymes such as topoisomerases, leading to cytotoxic effects in cancer cells. rsc.org

For example, the activity of cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine has been correlated with its ability to form covalent adducts with DNA. researchgate.net This reaction occurs between the N-2 amino group of guanine (B1146940) residues in the DNA minor groove and the ester group at the benzylic position of the drug. Some acridine derivatives have also been shown to bind effectively to CT-DNA with significant binding constants. nih.gov

While some studies have performed in silico molecular docking of acridine analogues against protein targets like PPARγ, showing favorable binding energies, comprehensive experimental data on the antagonist or agonist profiles of this compound or its analogues at common neurotransmitter or hormone receptors is not available in the reviewed literature. researchgate.net

Antioxidant and Free-Radical Scavenging Mechanisms

Antioxidants function by neutralizing harmful free radicals and reactive oxygen species (ROS), which are by-products of aerobic metabolism and can cause cellular damage. nih.gov

Reduction of Reactive Oxygen Species (ROS) Levels

The production of ROS is a normal part of cellular metabolism, but excessive levels can lead to oxidative stress and damage to lipids, proteins, and nucleic acids. mdpi.com While plant-derived alkaloids, as a broad class, are recognized for their potential to mitigate effects related to oxidative stress, specific studies detailing the mechanisms by which this compound or its acronycine analogues reduce ROS levels are not available in the current body of literature. The primary focus of research on these compounds has been their action as anti-tumor agents through DNA interaction. researchgate.netopenmedicinalchemistryjournal.com

Enzyme-Based Antioxidant Defense Systems

The cellular equilibrium between the production of reactive oxygen species (ROS) and their elimination is maintained by a sophisticated network of antioxidant defense mechanisms. nih.gov When this balance shifts towards an excess of ROS, a state known as oxidative stress occurs, which can lead to cellular damage to lipids, proteins, and nucleic acids. nih.govnih.gov Organisms have evolved enzymatic and non-enzymatic systems to counteract oxidative damage. mdpi.com The primary enzyme-based antioxidant defense system represents the first line of defense and is crucial for cellular protection. romj.org

This enzymatic system includes several key enzymes, each with a specific role in the detoxification of reactive oxygen species. The main enzymes are Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). nih.govmdpi.com

Superoxide Dismutase (SOD): This class of metalloenzymes is a primary defense against ROS, catalyzing the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.combiorxiv.org By removing superoxide radicals, SOD prevents the formation of more damaging species like peroxynitrite. romj.org

Catalase (CAT): Found predominantly in peroxisomes, catalase is highly efficient at decomposing hydrogen peroxide into water and oxygen. mdpi.comnih.gov It plays a critical role when H₂O₂ concentrations are high. biorxiv.org

Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of H₂O₂ and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a reductant. researchgate.net

The coordinated action of these enzymes is essential for maintaining cellular redox homeostasis and protecting cells from oxidative injury. researchgate.net While direct studies detailing the interaction of this compound with these specific antioxidant enzymes are not extensively documented in available literature, research on related acridone alkaloids provides some insight. For instance, certain acridone alkaloids have been screened for their antioxidant activity using methods like the DPPH assay. researchgate.net The broader class of coumarins, which are structurally related to the pyranoacridone core of noracronycine, are known to possess a range of biological properties, including antioxidant activities. researchgate.net The neuroprotective effects of some compounds have been linked to their ability to enhance the activity of SOD, GPx, and catalase. researchgate.net

Table 1: Key Enzymes in Antioxidant Defense

| Enzyme | Function | Cellular Location |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide (O₂⁻) to hydrogen peroxide (H₂O₂) and oxygen (O₂) | Cytosol (Cu/Zn-SOD), Mitochondria (Mn-SOD) |

| Catalase (CAT) | Decomposes hydrogen peroxide (H₂O₂) to water (H₂O) and oxygen (O₂) | Peroxisomes |

Studies on Antioomycete Activity and Associated Mechanisms

Oomycetes, also known as water molds, are a group of destructive pathogens that cause significant diseases in plants and animals. biorxiv.org Control of these pathogens often relies on chemical agents, but there is growing interest in identifying new, effective compounds.

Specific research detailing the antioomycete activity of this compound is limited in the current scientific literature. However, the study of analogous compounds and related chemical classes provides a foundation for potential mechanisms of action. Acridone alkaloids, the chemical family to which isonoracronycine belongs, are known for a wide array of biological activities, including antimicrobial and cytotoxic effects. researchgate.nethilarispublisher.com These activities are often linked to the molecule's ability to interact with fundamental cellular components and processes.

A key mechanism by which antimicrobial agents can exert their effects is through the disruption of cellular structures, such as the cell membrane. biorxiv.org Computational studies have suggested that the structure of acridone alkaloids allows them to cross biological membranes to reach intracellular targets. hilarispublisher.com

Disruption of Biological Membrane Systems

The biological membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Its disruption is a common mechanism of action for many antimicrobial compounds. This disruption can occur through various processes, leading to a loss of essential cellular functions and ultimately, cell death. biorxiv.org

While direct evidence of this compound acting as a membrane-disrupting agent against oomycetes has not been found, the general principle is well-established for other compounds. For example, the natural compound Euphorbia factor L3 has been shown to exert its potent activity against the oomycete Phytophthora capsici by damaging the cell wall and cell membrane. biorxiv.org This damage leads to increased membrane permeability, leakage of intracellular contents, and inhibition of phospholipid and cellulose (B213188) synthesis, which are vital components of the oomycete cell membrane and cell wall, respectively. biorxiv.org

The ability of a compound to interfere with the membrane can be influenced by its chemical properties, such as hydrophobicity, which allows it to intercalate into the lipid bilayer. Acridone alkaloids possess a structural framework that has been noted for its ability to pass through biological membranes, a prerequisite for any interaction with the membrane itself or with internal cellular targets. hilarispublisher.com

Table 2: General Mechanisms of Membrane Disruption by Bioactive Compounds

| Mechanism | Description | Consequence |

|---|---|---|

| Lipid Intercalation | Hydrophobic molecules insert themselves into the lipid bilayer, altering its fluidity and packing. | Increased permeability, loss of membrane integrity. |

| Pore Formation | Molecules assemble to form channels or pores through the membrane. | Uncontrolled flux of ions and small molecules, dissipation of electrochemical gradients. |

| Inhibition of Synthesis | Interference with the biosynthesis of essential membrane components like phospholipids (B1166683) or sterols. | Weakened membrane structure, inability to repair damage or grow. |

| Lipid Peroxidation | Induction of oxidative damage to unsaturated fatty acids within the membrane. | Loss of membrane fluidity and integrity, formation of toxic byproducts. |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acronycine |

| Noracronycine |

| Isonoracronycine |

| Isoacronycine |

| O-dimethylaminoethyl-noracronycine |

| Euphorbia factor L3 |

| Glutathione (GSH) |

| Superoxide |

| Hydrogen peroxide |

| Oxygen |

| Water |

| Peroxynitrite |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is indispensable for elucidating the complex molecular architecture of 3,4-Dihydroisonoracronycine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is required for unambiguous characterization.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present (methyl, methylene (B1212753), methine, quaternary). For this compound, the expected chemical shifts are based on its core acridone (B373769) structure and the attached dihydropyran ring. The aromatic region of the ¹H spectrum would show signals corresponding to the protons on the acridone core, with their specific shifts and coupling patterns revealing their substitution pattern. Key signals for the dihydropyran moiety would include a singlet for the two methyl groups, and two triplets for the adjacent methylene groups.

Expected ¹H and ¹³C NMR Chemical Shifts (Note: Data are predicted based on known values for similar acridone alkaloid structures. Actual values may vary depending on solvent and experimental conditions.) sigmaaldrich.comchemistrysteps.com

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (Acridone Core) | 7.0 - 8.5 | 110 - 145 |

| N-H | ~14 (chelated, if applicable) or 9-10 | - |

| C=O (Acridone Carbonyl) | - | ~180 |

| -O-CH₂- (Pyran Ring) | ~4.0 (t) | ~65 |

| -CH₂-CH₂- (Pyran Ring) | ~1.9 (t) | ~25 |

| C(CH₃)₂ (gem-Dimethyl) | ~1.5 (s) | ~28 |

| -C(CH₃)₂ (Quaternary Carbon) | - | ~75 |

2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for example, identifying the correlation between the two adjacent methylene groups in the dihydropyran ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the dihydropyran ring to the acridone nucleus, for instance, by showing correlations from the methylene protons to the quaternary carbons of the acridone core. pharm.or.jp

NOE (Nuclear Overhauser Effect): NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference experiments identify protons that are close in space (<5 Å), which helps to confirm stereochemistry and conformation. clockss.orgsci-hub.se For example, an NOE could be observed between the protons of one methylene group and the gem-dimethyl protons, confirming their spatial proximity on the pyran ring.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is used to determine the molecular weight and deduce structural features.

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern is highly informative; characteristic fragments for this class of compounds often involve the loss of small, stable groups. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. nih.govreddit.com

Expected Mass Spectrometry Data

| Technique | Expected Observation | Information Gained |

|---|---|---|

| HRMS | Precise m/z value for the molecular ion [M+H]⁺ or [M]⁺· | Confirms elemental composition (e.g., C₁₉H₁₉NO₃). |

| EI-MS | Molecular ion peak (M⁺·) and fragment ions. | Confirms molecular weight and provides structural clues. |

| Fragmentation | Loss of a methyl radical (-CH₃, M-15) from the gem-dimethyl group. | Indicates the presence of the dimethylpyran ring. |

| Fragmentation | Retro-Diels-Alder cleavage of the dihydropyran ring. | Characteristic fragmentation pathway for pyrano-fused systems. |

UV-Vis and IR spectroscopy provide valuable information about the chromophores and functional groups within the molecule.

UV-Vis Spectroscopy: The extended conjugated system of the acridone core in this compound results in characteristic strong absorbance in the ultraviolet-visible region. The UV spectrum typically shows multiple absorption bands that are diagnostic for the acridone alkaloid class. clockss.orgcore.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Key absorptions would confirm the presence of the N-H group, the conjugated ketone, aromatic rings, and C-O ether bonds. clockss.orgcore.ac.uk

Expected Spectroscopic Data (UV-Vis and IR)

| Spectroscopy | Expected Absorption | Assignment |

|---|---|---|

| UV-Vis (in MeOH) | λmax ~220, 270, 320, 390 nm | Acridone chromophore π→π* transitions |

| IR | ~3400 cm⁻¹ | N-H stretching |

| IR | ~3050 cm⁻¹ | Aromatic C-H stretching |

| IR | ~2950 cm⁻¹ | Aliphatic C-H stretching |

| IR | ~1630 cm⁻¹ | Conjugated C=O stretching (acridone ketone) |

| IR | ~1600, 1560 cm⁻¹ | Aromatic C=C stretching |

| IR | ~1250 cm⁻¹ | Aryl C-O ether stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas chromatography is suitable for analyzing volatile and thermally stable compounds. researchgate.net Due to the relatively high molecular weight and polarity of acridone alkaloids, their analysis by GC can be challenging and may require high temperatures or chemical derivatization to increase volatility. aimspress.com When applicable, GC coupled with a Mass Spectrometer (GC-MS) is a powerful combination. aimspress.comphytopharmajournal.com The GC separates the components of the mixture, and the MS provides mass spectra for each component, allowing for positive identification. bioline.org.brnih.gov

Typical GC-MS Conditions for Related Alkaloids

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injector Temperature | 280 - 300 °C |

| Oven Program | Temperature ramp, e.g., 100 °C held for 2 min, then ramped at 10 °C/min to 300 °C and held for 10 min |

| Detector | Mass Spectrometer (MS) for identification |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of acridone alkaloids due to its suitability for non-volatile and thermally sensitive compounds. sci-hub.se

A reversed-phase HPLC system, typically using a C18 column, is employed to separate this compound from related compounds. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often run in a gradient mode to achieve optimal separation. nih.gov

Diode Array Detector (DAD): A DAD is a powerful detector that acquires the full UV-Vis spectrum for each point in the chromatogram. researchgate.net This allows for peak purity assessment and tentative identification by comparing the acquired spectrum with the known UV spectrum of the acridone chromophore. mdpi.com

Fluorescence Detector (FLD): Many conjugated aromatic systems like acridones are naturally fluorescent. A fluorescence detector offers significantly higher sensitivity and selectivity compared to a UV detector, making it ideal for trace-level quantification of this compound. nih.gov The detector is set to specific excitation and emission wavelengths optimized for the compound.

Typical HPLC-DAD/FLD Conditions for Acridone Alkaloids

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution Mode | Gradient (e.g., 10% B to 90% B over 30 minutes) |

| Flow Rate | 1.0 mL/min |

| DAD Wavelength | Monitoring at ~270 nm and ~390 nm; full spectrum acquisition (200-450 nm) |

| Fluorescence Detector | Excitation/Emission wavelengths determined experimentally (e.g., Ex: ~390 nm, Em: ~450 nm) |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

The characterization and quantification of acridone alkaloids, including compounds structurally related to this compound, heavily rely on the use of hyphenated analytical techniques. nih.govijpsjournal.comajpaonline.com These methods couple a separation technique with a spectroscopic detection technique, providing a powerful tool for analyzing complex mixtures. chromatographytoday.comsaapjournals.org The combination of Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry (MS) is particularly prevalent in the study of these compounds. sci-hub.seikm.org.my

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of alkaloids and other natural products. nih.govsci-hub.se It combines the potent separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry. For acridone alkaloids, which can be thermally labile or non-volatile, LC-MS is often the method of choice. mdpi.com

In a typical LC-MS analysis of a sample containing this compound, the compound would first be separated from other matrix components on an LC column, often a reversed-phase C18 column. sci-hub.se The choice of mobile phase, usually a mixture of an organic solvent like acetonitrile and an aqueous solution with additives like formic acid, is optimized to achieve good separation. ikm.org.my

Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺, allowing for straightforward molecular weight determination. ikm.org.my Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions, aiding in definitive identification. ikm.org.mysemanticscholar.org Quantitative analysis is often performed in multiple reaction monitoring (MRM) mode, which offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique used for the analysis of volatile and thermally stable compounds. aimspress.comaimspress.comphytopharmajournal.com While many complex alkaloids require derivatization to increase their volatility for GC analysis, some simpler acridone derivatives can be analyzed directly. aimspress.combioline.org.br

In a GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. aimspress.combioline.org.br The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a higher-energy technique that causes extensive fragmentation, producing a detailed mass spectrum that serves as a molecular fingerprint, which can be compared against spectral libraries like the NIST Mass Spectral Library for identification. semanticscholar.orgphytopharmajournal.com

For instance, the analysis of acridone and its derivatives in fungal cultures has been successfully performed using GC-MS, demonstrating its applicability to this class of compounds. aimspress.comaimspress.com The GC-MS chromatogram would show a peak at a specific retention time for this compound, and the corresponding mass spectrum would provide its unique fragmentation pattern for identification and quantification. bioline.org.br

A study on the degradation of acridone derivatives by Lentinula edodes culture utilized GC-MS to identify and follow the decomposition of the compounds. The analysis was performed on a Finnigan Trace DSQ model with an Agilent HP-5MS UI column, using helium as the carrier gas. aimspress.com

| Technique | Principle | Application to this compound | Typical Data Output |

| LC-MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. nih.govsci-hub.se | Ideal for non-volatile and thermally labile compounds. Allows for direct analysis in complex matrices. mdpi.com | Chromatogram showing retention time; Mass spectrum showing molecular ion (e.g., [M+H]⁺) and fragment ions for structural confirmation. ikm.org.my |

| GC-MS | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis. aimspress.comphytopharmajournal.com | Suitable if the compound is volatile or can be made volatile through derivatization. Provides a characteristic fragmentation pattern for identification. bioline.org.br | Chromatogram showing retention time; Mass spectrum providing a unique "fingerprint" for library matching. phytopharmajournal.com |

Validation of Analytical Procedures for Research Applications

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.euich.org For research applications involving the characterization and quantification of a compound like this compound, a robustly validated method ensures the reliability, consistency, and accuracy of the generated data. The International Council for Harmonisation (ICH) guidelines provide a widely accepted framework for performing such validations. europa.euich.orgfda.gov

The validation process involves evaluating several key performance characteristics:

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For a method analyzing this compound, specificity would be demonstrated by showing that the analytical signal (e.g., chromatographic peak) is free from interference from other related acridone alkaloids (like isonoracronycine or noracronycine) or components of the sample matrix. ich.orgthieme-connect.com This is often confirmed using techniques like peak purity analysis with a photodiode array (PDA) detector or by the high selectivity of MS/MS. mdpi.com

Linearity: Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards of known concentrations (a minimum of 5 is recommended) and performing a linear regression of the analytical response versus concentration. europa.eu The correlation coefficient (r) or coefficient of determination (R²) should be close to 1.0.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often determined by analyzing samples with a known concentration of the analyte (e.g., a spiked matrix) and calculating the percent recovery. mdpi.com For an assay, accuracy is typically assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Precision: Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is considered at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

Reproducibility: Assesses the precision between different laboratories. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. mdpi.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). europa.eu It provides an indication of the method's reliability during normal usage.

The following table summarizes the typical validation parameters for a quantitative research method for this compound.

| Validation Parameter | Objective | Typical Acceptance Criteria for Research |

| Specificity | To ensure the signal is from the analyte only. | Peak is spectrally pure; no co-eluting interferences at the analyte's retention time. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r) ≥ 0.99 or Coefficient of determination (R²) ≥ 0.99. mdpi.com |

| Accuracy | To determine the closeness to the true value. | Mean recovery typically between 80-120%. |

| Precision (Repeatability) | To assess variability in one run. | Relative Standard Deviation (RSD) typically ≤ 15%. |

| Precision (Intermediate) | To assess variability within a lab. | RSD typically ≤ 20%. |

| Limit of Quantification (LOQ) | To define the lower limit of reliable measurement. | Analyte signal should be significantly above the background noise (e.g., Signal-to-Noise ratio ≥ 10). mdpi.com |

| Robustness | To evaluate the method's reliability with minor changes. | RSD of results should remain within acceptable limits after deliberate small changes to method parameters. |

Future Directions and Emerging Research Avenues

Integrated Computational and Experimental Approaches for Compound Design and Optimization

The future design of more potent and selective analogs of 3,4-Dihydroisonoracronycine will likely rely on a synergistic combination of computational modeling and experimental validation. This integrated approach can accelerate the drug discovery process, reduce costs, and provide deep insights into structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this integration. For instance, a QSAR study on a series of benzo[b]acronycine derivatives successfully identified key molecular descriptors that influence their antitumor activity. worldscientific.com The study used quantum chemical calculations (Density Functional Theory) and statistical regression to build a predictive model. worldscientific.com The resulting equation highlighted that factors like the energy gap between the highest occupied and lowest unoccupied molecular orbitals (ΔεL-H), the net charges on specific atoms, and the hydrophobicity of substituents were critical for the compounds' efficacy. worldscientific.com This model not only explained the activity of existing compounds but also led to the theoretical design of four new, potentially more active compounds, awaiting experimental synthesis and verification. worldscientific.com

Future research on this compound could adopt a similar workflow. By synthesizing a small, diverse library of its derivatives and evaluating their biological activity, researchers can generate the data needed to build robust QSAR or 3D-QSAR models. wikipedia.orgmdpi.com These models, in turn, would guide the synthesis of next-generation compounds with optimized properties. Molecular docking studies, which have been used to model the interaction of acridine (B1665455) derivatives with DNA, can further refine this process by predicting how modifications to the this compound scaffold would affect its binding to potential biological targets. acs.org

Table 1: Key Parameters in a QSAR Study of Benzo[b]acronycine Derivatives worldscientific.com

| Parameter Type | Specific Descriptor | Significance in Model |

|---|---|---|

| Electronic | Energy difference (ΔεL-H) | A primary factor influencing antitumor activity. |

| Electronic | Net charge of Nitrogen atom N11 | Contributes significantly to the activity relationship. |

| Electronic | Net charge of the first atom of substituent R2 | Identified as a key independent factor. |

| Physicochemical | Hydrophobic parameter (log P1) of substituent R1 | Important for predicting the compound's behavior and potency. |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The parent compound, acronycine, and its derivatives are known to exert their anticancer effects primarily through interaction with DNA. researchgate.netnih.govbenthamscience.com However, the full spectrum of their biological targets and mechanisms is likely broader. A key future direction is to look beyond DNA and identify novel protein targets and signaling pathways modulated by this compound.

Research into other acridone (B373769) alkaloids has already begun to chart this territory. For example, some acridone derivatives have been screened for inhibitory activity against protein tyrosine phosphatases Cdc25b and SHP1, which are involved in cell cycle regulation and are considered promising anticancer targets. researchgate.netbenthamdirect.com Other studies have identified that certain acridone alkaloids can inhibit various kinases, such as DYRK1A and CLK1, which play roles in neurodegenerative diseases and cancer. rsc.org

Future investigations into this compound could employ modern target identification techniques. Chemical proteomics, using photoaffinity-labeled probes derived from the core structure, could capture and identify direct protein binding partners from cell lysates. chemrxiv.org Additionally, computational approaches, such as inverse molecular docking, can screen the structure of this compound against databases of protein structures to predict potential interactions. scielo.br Integrated in silico methods have already been successfully used to identify the enzyme Thioredoxin Glutathione (B108866) Reductase in S. mansoni as a potential target for various alkaloids. mdpi.com Applying such multi-pronged strategies could reveal previously unknown mechanisms of action for this compound, potentially opening up new therapeutic applications.

Development of Advanced In Vitro Models for Comprehensive Biological Evaluation

To gain a more accurate understanding of the biological effects of this compound, future research must move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models, such as 3D spheroids and patient-derived organoids, offer a more physiologically relevant testing environment. nih.govabcam.com

Traditional 2D cell cultures lack the complex cell-cell and cell-extracellular matrix interactions that characterize tumors in vivo. tandfonline.com This often leads to poor prediction of a drug's efficacy in clinical settings. In contrast, 3D models like spheroids and organoids better replicate the tumor microenvironment, including gradients of oxygen and nutrients, and have been shown to predict patient responses to therapy more accurately. nih.govnih.gov Studies have demonstrated that cells grown in 3D cultures often exhibit increased resistance to anticancer drugs compared to their 2D counterparts, providing a more stringent and realistic test for compounds like this compound. nih.govresearchgate.net

The integration of natural products, including alkaloids, with patient-derived organoid (PDO) models is a particularly promising frontier. tandfonline.comnih.gov This approach allows for the screening of compounds against a "living biobank" of tumors that capture the genetic and phenotypic heterogeneity of human cancers. researchgate.netfrontiersin.org Future evaluation of this compound and its optimized analogs using a panel of cancer PDOs could provide robust preclinical data on its spectrum of activity and help identify patient populations most likely to respond. nih.govresearchgate.net

Table 2: Comparison of In Vitro Cancer Models for Drug Evaluation nih.govabcam.comtandfonline.comnih.gov

| Model Type | Key Characteristics | Advantages for Screening | Limitations |

|---|---|---|---|

| 2D Monolayer | Cells grow flat on a plastic surface. | High-throughput, cost-effective, reproducible. | Lacks physiological relevance, poor predictive power. |

| 3D Spheroids | Self-aggregated spherical cell clusters. | Mimics tumor micro-architecture, cell-cell interactions, and diffusion gradients. nih.gov | Can have necrotic cores, variability in size. nih.gov |

| Patient-Derived Organoids (PDOs) | Self-organizing 3D structures grown from patient tumor stem cells. nih.govresearchgate.net | Preserves original tumor heterogeneity and genetics; high predictive value for patient response. nih.govresearchgate.net | Generation can be challenging and variable; lacks immune and vascular components. tandfonline.com |

Sustainable and Scalable Production Methodologies for Research and Potential Applications

For this compound to be thoroughly investigated and potentially developed, reliable and efficient methods for its production are essential. Future research will likely focus on developing both scalable total syntheses and sustainable, "green" chemistry approaches.

In parallel, there is a strong push towards sustainable or "green" synthesis. mdpi.com This involves using environmentally friendly catalysts and solvents, minimizing waste, and improving energy efficiency. For example, a one-pot synthesis of acridone derivatives was developed using water as a green solvent and a reusable catalyst. researchgate.netbenthamdirect.com Other methods have employed solvent-free conditions to achieve the desired products. rsc.org

Furthermore, the field of biocatalysis offers a powerful platform for sustainable chemical production. nih.govmdpi.com Biocatalysis uses enzymes to perform chemical transformations with high selectivity and under mild conditions, reducing the need for toxic reagents and protecting groups. nih.govrsc.orgeuropa.eu Future research could explore the use of engineered enzymes to perform key steps in the synthesis of the this compound backbone, potentially leading to more efficient and environmentally benign production routes.

Q & A

Q. What are common pitfalls in formulating research questions about this compound?

- Methodological Answer : Avoid overly broad questions (e.g., "How does this compound affect cells?"). Reframe using specificity: "Does this compound inhibit STAT3 phosphorylation in triple-negative breast cancer cells via JAK2 modulation?" Use iterative peer feedback and pilot studies to refine scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.